Ethyl (2-nitrophenyl)glyoxylate oxime Ethyl (2-nitrophenyl)glyoxylate oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC13906277
InChI: InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-5-3-4-6-8(7)12(15)16/h3-6,14H,2H2,1H3
SMILES:
Molecular Formula: C10H10N2O5
Molecular Weight: 238.20 g/mol

Ethyl (2-nitrophenyl)glyoxylate oxime

CAS No.:

Cat. No.: VC13906277

Molecular Formula: C10H10N2O5

Molecular Weight: 238.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2-nitrophenyl)glyoxylate oxime -

Specification

Molecular Formula C10H10N2O5
Molecular Weight 238.20 g/mol
IUPAC Name ethyl 2-hydroxyimino-2-(2-nitrophenyl)acetate
Standard InChI InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-5-3-4-6-8(7)12(15)16/h3-6,14H,2H2,1H3
Standard InChI Key RLNHFZRONMGHIH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=NO)C1=CC=CC=C1[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Ethyl (2-nitrophenyl)glyoxylate oxime is systematically named as ethyl α-(hydroxyimino)-2-nitrobenzeneacetate, reflecting its esterified glyoxylate backbone modified by a hydroxyimino group and a 2-nitrophenyl substituent . The compound’s structure integrates three critical functional groups:

  • A nitro group at the ortho position of the benzene ring, contributing to electron-withdrawing effects and influencing reactivity.

  • A glyoxylate oxime moiety, comprising an oxime (C=N-OH) adjacent to a ketone-derived carboxylate ester.

  • An ethyl ester group, enhancing lipid solubility and modulating pharmacokinetic properties.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number57764-48-4
Molecular FormulaC10H10N2O5\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{5}
Molecular Weight238.2 g/mol
SynonymsEthyl α-(hydroxyimino)-2-nitrobenzeneacetate; RLNHFZRONMGHIH-UHFFFAOYSA-N

The nitro group’s ortho substitution distinguishes this compound from para-nitro analogs, potentially altering steric interactions in biological systems .

Physicochemical Properties

The compound’s physicochemical profile is defined by its polar nitro and oxime groups balanced by the hydrophobic ethyl ester. Key properties include:

Table 2: Physicochemical Characteristics

PropertyDescription
SolubilityModerate solubility in polar aprotic solvents (e.g., DMSO, acetone); limited aqueous solubility due to ester hydrophobicity .
StabilitySusceptible to hydrolysis under alkaline conditions, with ester and oxime groups as reactive sites. Stable at room temperature in anhydrous environments .
Partition Coefficient (logP)Estimated clogP ≈ 1.2 (calculated using fragment-based methods), indicating moderate lipophilicity .

The balance between hydrophilicity (from the nitro and oxime groups) and lipophilicity (from the ethyl ester) suggests potential blood-brain barrier (BBB) permeability, a critical factor for central nervous system (CNS)-targeted therapeutics .

Pharmacological Relevance and Mechanism of Action

Oximes are historically recognized as acetylcholinesterase (AChE) reactivators, counteracting organophosphate (OP) poisoning by displacing phosphylated serine residues. Ethyl (2-nitrophenyl)glyoxylate oxime’s structure aligns with emerging trends in antidote development:

Reactivation of Inhibited AChE

The oxime group’s nucleophilic oxygen attacks phosphorus atoms in OP-inhibited AChE, regenerating active enzyme sites. Computational docking studies on analogous compounds (e.g., LLNL-02) reveal that aromatic moieties (e.g., benzo groups) stabilize π-π interactions with Tyr124 and Trp286 residues in AChE, positioning the oxime for optimal in-line nucleophilic attack . The 2-nitrophenyl group in this compound may similarly anchor to hydrophobic pockets, enhancing reactivation efficiency.

Blood-Brain Barrier Permeability

Quaternary ammonium oximes like 2-PAM fail to penetrate the CNS due to their permanent positive charge. In contrast, ethyl (2-nitrophenyl)glyoxylate oxime’s neutral charge at physiological pH (predicted pKa ≈ 7.4 for the oxime group) and moderate logP may facilitate passive BBB diffusion . Comparative studies on azepine-based oximes demonstrate that ring size and substituents (e.g., nitro groups) critically influence permeability-reactivation trade-offs .

Synthetic and Analytical Considerations

While explicit synthetic routes for ethyl (2-nitrophenyl)glyoxylate oxime remain undocumented in available literature, analogous oximes are typically synthesized via:

  • Condensation: Reaction of ethyl 2-nitrophenylglyoxylate with hydroxylamine hydrochloride in ethanol, yielding the oxime.

  • Esterification: Protection of carboxylic acid intermediates as ethyl esters to enhance stability.

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs include:

  • IR Spectroscopy: Strong absorption at ≈ 1650 cm1^{-1} (C=N stretch) and ≈ 1520 cm1^{-1} (asymmetric NO2_2 stretch) .

  • 1^1H NMR: Expected signals at δ 8.0–7.4 ppm (aryl protons), δ 4.3–4.1 ppm (ethyl CH2_2), and δ 2.0–1.2 ppm (ethyl CH3_3) .

Computational Insights and Structure-Activity Relationships

Molecular dynamics simulations of related oximes highlight critical structural determinants:

Table 3: Structural Features Influencing Reactivation and Permeability

FeatureImpact on ReactivationImpact on Permeability
Nitro Group (ortho)Enhances electron withdrawal, stabilizing transition statesMay reduce solubility, offset by ester group
Ethyl EsterNo direct role in reactivationIncreases logP, aiding BBB penetration
Oxime Configuration(E)-isomer favored for in-line attackMinor influence

Docking studies suggest that the 2-nitrophenyl group’s orientation facilitates π-stacking with AChE’s aromatic residues, while the ethyl ester minimizes polar surface area, enhancing membrane diffusion .

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